molecular formula C18H18O4 B12526988 Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate

Cat. No.: B12526988
M. Wt: 298.3 g/mol
InChI Key: CBZMPPLCCCIYJT-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate (CAS 851939-65-6) is a high-purity organic compound supplied for use as a key synthetic intermediate in research and development. With the molecular formula C18H18O4 and a molecular weight of 298.333 g/mol, this compound features multiple functional groups, including an ester and a benzyl-protected ketone, making it a versatile building block for constructing more complex chemical structures . Its structure is particularly valuable in medicinal chemistry for the synthesis of novel active pharmaceutical ingredients (APIs), where it can be utilized to develop molecules that target specific biological pathways . Researchers employ this compound in the discovery and optimization of drug candidates, especially in projects aimed at neurological or inflammatory conditions . Stored sealed in a dry environment, this product is intended for laboratory use as a chemical intermediate. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-[2-(2-phenylmethoxyacetyl)phenyl]acetate

InChI

InChI=1S/C18H18O4/c1-21-18(20)11-15-9-5-6-10-16(15)17(19)13-22-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

CBZMPPLCCCIYJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzylation-Acylation-Esterification Sequence

This multi-step approach represents one of the most straightforward routes to the target compound.

Step 1: Benzylation
The introduction of the benzyloxy group typically employs benzyl chloride as the benzylating agent in the presence of a suitable base.

R-OH + Ph-CH2-Cl → R-O-CH2-Ph + HCl

Based on procedures described for similar compounds, the reaction conditions typically include:

Parameter Condition Notes
Base Potassium carbonate Creates favorable nucleophilicity
Solvent Dimethylformamide Promotes SN2 substitution
Temperature 60°C Optimizes reaction rate while minimizing side reactions
Reaction time 2-6 hours Allows for complete conversion
Catalyst Phase transfer catalyst (optional) Enhances reaction rate

Step 2: Acylation
The acetyl group can be introduced using various acylating agents.

Step 3: Esterification
Formation of the methyl ester can be achieved through standard esterification protocols.

Oxidation-Based Approach

This synthetic route employs oxidation chemistry to generate key intermediates:

Step 1: Preparation of 2-benzyloxyethanol
Step 2: Oxidation to benzyloxyacetaldehyde
Step 3: Aldol condensation with a suitable phenylacetic ester derivative
Step 4: Further functionalization to introduce the acetyl group

Research findings indicate that the oxidation of 2-benzyloxyethanol can be effectively accomplished using hypochlorous acid in the presence of nitroxy radical catalysts:

Oxidation Parameter Optimal Condition Impact on Yield
Catalyst 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (0.1-0.5 mol%) Essential for selective oxidation
Oxidant Sodium hypochlorite (0.5-1.0 equiv) Higher amounts lead to over-oxidation
Temperature 0-30°C Lower temperatures improve selectivity
Solvent Dichloromethane Facilitates phase separation
pH control Dipotassium hydrogenphosphate Maintains optimal pH range

A model reaction was reported in the literature: "A 300-ml three-necked flask was charged with 15.2 g (0.1 mole) of 2-benzyloxyethanol, 100 ml of dichloromethane and 20 ml of water, and further with 2.6 g (15 mmoles) of dipotassium hydrogenphosphate and 32 mg (0.15 mmole) of 4-acetoxy-2,2,6,6-tetramethyl-piperidinyl-1-oxy, and the mixture was cooled with ice water to 0 to 5°C with stirring."

Alternative Synthetic Strategies

Condensation-Based Approaches

The target compound could also be synthesized using condensation chemistry:

Knoevenagel Condensation Method:
Using appropriately substituted benzaldehydes and active methylene compounds, followed by further functionalization.

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic methods employing palladium or copper catalysts offer alternative routes:

Coupling Type Catalyst System Advantages Limitations
Suzuki Pd(PPh₃)₄/K₂CO₃ Mild conditions, functional group tolerance Requires boronic acid derivatives
Sonogashira Pd(PPh₃)₂Cl₂/CuI Versatile for C-C bond formation May require protection of sensitive groups
Buchwald-Hartwig Pd₂(dba)₃/BINAP Effective for C-N bond formation Limited to specific functional groups

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Reaction Type Preferred Solvents Solvent Effects
Benzylation DMF, Acetone Promotes nucleophilic substitution
Oxidation Dichloromethane, Toluene Facilitates phase separation in biphasic systems
Esterification Methanol, Toluene Drives equilibrium toward ester formation
Acylation Dichloromethane, 1,2-Dichloroethane Stabilizes reactive intermediates

Temperature and Time Optimization

Research findings demonstrate that temperature control is crucial for achieving optimal yields:

Reaction Temperature Range (°C) Optimal Time (h) Yield Impact
Benzylation 50-70 3-6 Higher temperatures increase rate but may reduce selectivity
Oxidation 0-30 2-4 Lower temperatures prevent over-oxidation
Esterification 60-80 4-8 Extended heating improves conversion
Acylation 0-25 1-3 Lower temperatures improve regioselectivity

Catalyst Optimization

For benzylation reactions, patent literature indicates: "Benzylating methyl-5-acetyl-2-hydroxybenzoate (VIII) with benzyl chloride in presence of base and catalyst in polar solvent" provides optimal results.

Purification and Characterization

Isolation Techniques

The isolation of this compound requires careful consideration of its physical properties:

Isolation Method Procedure Advantages
Liquid-Liquid Extraction Organic layer separation followed by aqueous washes Removes inorganic impurities
Filtration Removal of precipitated salts Simple and scalable
Concentration Solvent removal under reduced pressure Concentrates product

Chromatographic Purification

Column chromatography represents the most effective purification technique:

Stationary Phase Mobile Phase Gradient Conditions Detection Method
Silica gel (60-120 mesh) Hexanes/Ethyl acetate 90:10 → 70:30 UV visualization/TLC
Alumina (neutral) Dichloromethane/Methanol 98:2 → 95:5 Iodine staining

Research indicates that for similar compounds: "The crude product was purified by column chromatography on silica gel (hexanes:ethyl acetate = 3:1 to 1:1) to give the product as transparent brown liquid."

Spectroscopic Characterization

Comprehensive characterization typically employs multiple spectroscopic techniques:

NMR Spectroscopy:
For structurally similar compounds, characteristic signals include:

  • ¹H NMR (500 MHz, CDCl₃): 7.40–7.28 (aromatic protons), 4.55 (benzyloxy CH₂), 3.70-3.80 (methyl ester)
  • ¹³C NMR (126 MHz, CDCl₃): 170-175 (ester carbonyl), 195-200 (ketone carbonyl), 135-140 (quaternary aromatic), 127-130 (aromatic CH)

Mass Spectrometry:
Molecular ion and fragmentation patterns provide structural confirmation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

Synthetic Approach Expected Yield (%) Number of Steps Atom Economy Time Efficiency
Benzylation-Acylation-Esterification 65-75 3 Moderate Moderate
Oxidation-Based Approach 55-65 4 Low-Moderate Low
Condensation Approach 60-70 3-4 Moderate Moderate
Metal-Catalyzed Coupling 70-80 2-3 Moderate-High High

Scalability Considerations

When considering industrial-scale production, several factors become critical:

Synthetic Route Reagent Availability Equipment Requirements Safety Concerns Waste Generation
Benzylation-Acylation-Esterification High Standard Moderate Moderate
Oxidation-Based Approach Moderate Specialized cooling High (oxidants) High
Condensation Approach High Standard Low Low
Metal-Catalyzed Coupling Moderate Standard Moderate Low

Patent literature notes: "Industrial production follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product."

Challenges and Solutions in Synthesis

Common Synthetic Challenges

Challenge Manifestation Potential Solutions
Regioselectivity Multiple acylation sites Protection strategies, controlled reagent addition
Side Reactions Over-oxidation, multiple benzylation Temperature control, stoichiometry management
Purification Difficulties Similar polarity impurities Optimized chromatography, recrystallization

Advanced Synthetic Solutions

Recent advances in synthetic methodology offer potential improvements:

  • Protection Strategies:
    Patent literature describes: "Protection of reactive groups, selective functionalization, introduction of the benzyloxy group, acylation to introduce the acetyl moiety, esterification to form the methyl ester, deprotection of any temporary protecting groups."

  • One-Pot Procedures:
    Sequential transformations without intermediate isolation can improve overall efficiency.

  • Catalytic Improvements:
    Novel catalyst systems can enhance selectivity and reduce waste generation.

Industrial Production Considerations

Raw Material Selection

For industrial-scale production, cost-effective raw materials are essential:

Starting Material Relative Cost Availability Quality Considerations
Benzyl chloride Low High Purity >98% required
2-Hydroxy phenylacetic acid Moderate Moderate Consistent quality important
Oxidizing agents Moderate High Standardized concentration critical
Esterification reagents Low High Anhydrous conditions necessary

Scientific Research Applications

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the acetyl group may be involved in covalent modification of target proteins.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted analogs (e.g., ) exhibit higher synthetic yields (84–97%) compared to ortho-substituted derivatives, likely due to reduced steric hindrance during synthesis.
  • Linker Groups : Ethoxy or alkyloxy linkers (e.g., hexyloxy in ) enhance lipophilicity, influencing solubility and biological activity.
  • Functional Groups : The diazo group in introduces radical reactivity, enabling fluorination applications, whereas the acetyl group in the target compound may favor nucleophilic attack.

Physicochemical Properties

NMR and MS Data Comparison

Compound 1H-NMR (δ, ppm) Highlights MS (m/z) Reference
Methyl 2-(4-(benzyloxy)phenyl)acetate 3.71 (s, 3H, CH3), 5.05 (s, 2H, OCH2Ph) 285 [M + H]+
Methyl 2-{4-[3-(benzyloxy)propoxy]phenyl}acetate 3.67 (s, 3H, CH3), 4.12 (t, 2H, OCH2) 343 [M + H]+
Methyl 2-[2-(benzyloxy)phenyl]-2-diazoacetate 3.82 (s, 3H, CH3), 5.12 (s, 2H, OCH2Ph) 299 [M + H]+

Analysis :

  • The methyl ester proton (δ ~3.6–3.8 ppm) is consistent across analogs.
  • Benzyloxy protons (δ ~5.0–5.1 ppm) remain unaffected by substituent position but shift slightly with linker length.
  • MS data correlate with molecular weight increases due to extended alkyl chains (e.g., hexyloxy in raises m/z to 399).

Challenges and Limitations

  • Synthetic Complexity : Ortho-substituted derivatives face steric challenges, leading to lower yields (e.g., 66% for the diazo analog vs. 97% for para-substituted ).
  • Stability : Acetyl groups may undergo hydrolysis under acidic/basic conditions, whereas diazo derivatives (e.g., ) are light-sensitive.

Biological Activity

Methyl 2-(2-(2-(benzyloxy)acetyl)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a benzyloxy group, which is known to influence its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. Understanding the synthesis pathway is crucial for exploring its biological applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.3
HCT116 (Colon)4.0
HepG-2 (Liver)6.5

The compound demonstrated a selective inhibitory effect on the MCF-7 breast cancer cell line with an IC50 value of 5.3 µM, indicating its potential as a therapeutic agent in breast cancer treatment. Additionally, it showed effective inhibition against HCT116 and HepG-2 cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound was tested against various bacterial strains, showing notable efficacy.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential use in treating bacterial infections.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that the compound can scavenge free radicals effectively, contributing to its overall biological profile.

Table 3: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant assays demonstrate that the compound exhibits considerable radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of similar compounds with benzyloxy groups, providing insights into structure-activity relationships that could be applicable to this compound . The findings suggest that modifications in the molecular structure can significantly enhance biological activity, emphasizing the importance of further research in this area.

Another investigation focused on the molecular docking studies of related compounds, revealing potential interactions with key biological targets involved in cancer progression and microbial resistance . These insights can guide future modifications to improve efficacy.

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